Enzymatic Potency Comparison: c-Met/HDAC-IN-2 (14x) Versus the Dual Inhibitor 11j
c-Met/HDAC-IN-2 (compound 14x) exhibits superior enzymatic potency against both c-Met and HDAC1 compared to another dual inhibitor, 11j, which was developed in a separate study but represents a close structural analog class [1][2].
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | c-Met IC50 = 5.40 nM; HDAC1 IC50 = 18.49 nM |
| Comparator Or Baseline | 11j: c-Met IC50 = 21.44 nM; HDAC1 IC50 = 45.22 nM |
| Quantified Difference | c-Met: 4-fold lower IC50 for c-Met/HDAC-IN-2 (5.40 nM vs 21.44 nM); HDAC1: 2.4-fold lower IC50 for c-Met/HDAC-IN-2 (18.49 nM vs 45.22 nM) |
| Conditions | Biochemical kinase assay for c-Met; HDAC1 activity assay |
Why This Matters
Procurement of a dual inhibitor with demonstrably lower IC50 values on both targets ensures a higher biochemical efficiency per unit mass, potentially reducing the required concentration in cellular assays.
- [1] Hu H, Chen F, Dong Y, Liu Y, Gong P. Discovery of Novel c-Mesenchymal-Epithelia transition factor and histone deacetylase dual inhibitors. Eur J Med Chem. 2020 Oct 15;204:112651. View Source
- [2] Dong Y, Hu H, Sun Y, Qin M, Gong P, Hou Y, Zhao Y. Design, synthesis and biological evaluation of novel c-Met/HDAC dual inhibitors. Bioorg Med Chem Lett. 2020 Dec 1;30(23):127610. View Source
